![molecular formula C6H11BO3 B13539875 Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is a boron-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole typically involves the reaction of ethylboronic acid with a suitable diol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding alcohol and boronic acid.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the boron center under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Alcohols and boronic acids.
Substitution: Various boron-containing derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is used as a building block for the synthesis of more complex molecules. Its boron center allows for unique reactivity that can be exploited in various synthetic pathways.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
作用机制
The mechanism by which (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are present in many biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione: This compound shares a similar heterocyclic structure but contains different functional groups.
5-[(3aS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid: Another boron-containing compound with similar reactivity but different applications.
Uniqueness
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is unique due to its specific boron-containing structure, which imparts distinct chemical reactivity and potential applications. Its ability to form stable boronate esters and undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
属性
分子式 |
C6H11BO3 |
|---|---|
分子量 |
141.96 g/mol |
IUPAC 名称 |
(3aS,6aR)-2-ethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborole |
InChI |
InChI=1S/C6H11BO3/c1-2-7-9-5-3-8-4-6(5)10-7/h5-6H,2-4H2,1H3/t5-,6+ |
InChI 键 |
BJTHLAYOPLNXAQ-OLQVQODUSA-N |
手性 SMILES |
B1(O[C@@H]2COC[C@@H]2O1)CC |
规范 SMILES |
B1(OC2COCC2O1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


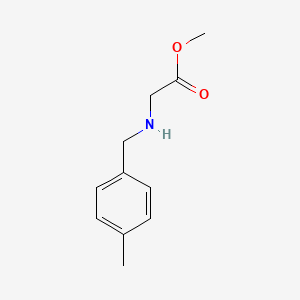
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)

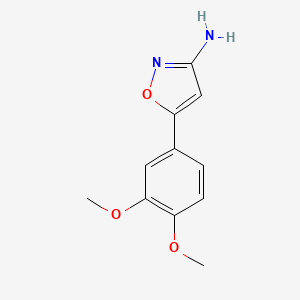
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
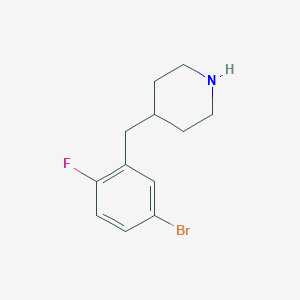
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13539835.png)


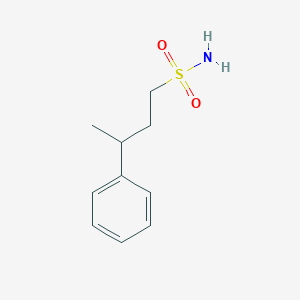
![1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
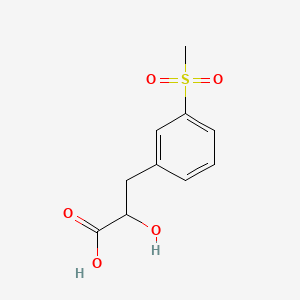
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
